molecular formula C17H24N6O B2738827 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyl)acetamide CAS No. 2034413-55-1

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyl)acetamide

Cat. No.: B2738827
CAS No.: 2034413-55-1
M. Wt: 328.42
InChI Key: QUKUAUJCHFCKOR-UHFFFAOYSA-N
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Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyl)acetamide is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with dimethylamino groups and an acetamide moiety attached to a tolyl group

Preparation Methods

The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4,6-dichloro-1,3,5-triazine and m-tolylacetic acid.

    Reaction Conditions: The 4,6-dichloro-1,3,5-triazine is reacted with dimethylamine under controlled conditions to introduce the dimethylamino groups at the 4 and 6 positions of the triazine ring.

    Formation of Acetamide: The resulting intermediate is then reacted with m-tolylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final acetamide product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted triazine derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyl)acetamide has found applications in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazine ring and dimethylamino groups play a crucial role in binding to these targets, leading to modulation of biological pathways. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyl)acetamide can be compared with other triazine derivatives, such as:

    N-(4,6-dimethylamino-1,3,5-triazin-2-yl)-2-phenylacetamide: Similar structure but with a phenyl group instead of a tolyl group.

    N-(4,6-dimethylamino-1,3,5-triazin-2-yl)-2-(p-tolyl)acetamide: Similar structure but with a p-tolyl group instead of an m-tolyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(m-tolyl)acetamide is a complex organic compound that exhibits significant biological activity due to its unique chemical structure. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.

Chemical Structure and Properties

The compound features a triazine ring with dimethylamino groups and a tolylacetamide moiety. Its molecular formula is C15H20N6C_{15}H_{20}N_{6} with a molecular weight of approximately 300.36 g/mol. The presence of both the triazine and tolyl groups contributes to its reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Triazine Intermediate :
    • 4,6-dichloro-1,3,5-triazine is reacted with dimethylamine to yield 4,6-bis(dimethylamino)-1,3,5-triazine.
  • Coupling Reaction :
    • The triazine intermediate is then reacted with 2-(m-tolyl)acetyl chloride under controlled conditions to form the final product.

The biological activity of this compound is attributed to its ability to interact with various molecular targets including enzymes and receptors. The triazine ring enhances its binding affinity and modulates enzymatic pathways. Research suggests that compounds with similar structures often exhibit significant pharmacological properties.

Antimicrobial Activity

Research has indicated that this compound possesses notable antimicrobial properties. In vitro studies demonstrate its effectiveness against a range of bacterial strains:

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

These findings suggest potential applications in treating infections caused by resistant strains.

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. The antioxidant activity was measured using the DPPH assay:

Compound Inhibition (%) Reference
This compound85.9
Ascorbic Acid (Control)88.0

This indicates that the compound exhibits antioxidant properties comparable to well-known antioxidants like ascorbic acid.

Case Studies

A study published in a peer-reviewed journal highlighted the synthesis and biological evaluation of various derivatives of triazine compounds similar to this compound. These derivatives were screened for their potential as antimicrobial agents and exhibited varying degrees of activity against different pathogens .

Another case study focused on the structure-activity relationship (SAR) of triazine derivatives indicated that modifications in the side chains significantly influenced their biological activities. The presence of dimethylamino groups was found to enhance both antimicrobial and antioxidant activities.

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O/c1-12-7-6-8-13(9-12)10-15(24)18-11-14-19-16(22(2)3)21-17(20-14)23(4)5/h6-9H,10-11H2,1-5H3,(H,18,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKUAUJCHFCKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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